molecular formula C7H14N2O B7836393 4-Amino-1-isopropylpyrrolidin-2-one

4-Amino-1-isopropylpyrrolidin-2-one

Cat. No.: B7836393
M. Wt: 142.20 g/mol
InChI Key: GJVWZPJQVNYMHB-UHFFFAOYSA-N
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Description

4-Amino-1-isopropylpyrrolidin-2-one is a pyrrolidinone derivative featuring an amino group at the 4-position and an isopropyl substituent at the 1-position of the pyrrolidin-2-one ring. Pyrrolidinone derivatives are often explored for their bioactivity, including kinase inhibition and neuropharmacological effects, depending on substituent groups.

Properties

IUPAC Name

4-amino-1-propan-2-ylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-5(2)9-4-6(8)3-7(9)10/h5-6H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVWZPJQVNYMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656120
Record name 4-Amino-1-(propan-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-57-4
Record name 4-Amino-1-(propan-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Amino Acid Derivatives

Amino acids like γ-aminobutyric acid (GABA) derivatives serve as precursors for pyrrolidinones. For example, 4-aminopentanoic acid could undergo cyclization with an isopropylating agent. A proposed pathway involves:

  • Protection of the amino group with tert-butoxycarbonyl (Boc).

  • Esterification of the carboxylic acid.

  • Alkylation with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

  • Acid-mediated cyclization and deprotection.

This method mirrors strategies used for 4-amino-1-methylpyrrolidin-2-one, where methyl groups are introduced via alkylation. However, the isopropyl variant may require elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) due to steric hindrance.

Michael Addition-Intramolecular Cyclization

Using acrylamide derivatives and isopropylamine, a Michael addition followed by cyclization could yield the target compound:

CH2=CHCONHR+(CH3)2CHNH2Pyrrolidinone intermediate\text{CH}2=\text{CHCONHR} + \text{(CH}3\text{)}2\text{CHNH}2 \rightarrow \text{Pyrrolidinone intermediate}

Catalysts such as DBU (1,8-diazabicycloundec-7-ene) or Lewis acids (e.g., ZnCl₂) may accelerate this process. The patent method for iodinated triazines highlights the utility of polar aprotic solvents (e.g., DMF, DMAc) in similar cyclizations, though yields for bulkier substituents like isopropyl remain unverified.

Post-Cyclization Functionalization

Direct N-Alkylation of 4-Aminopyrrolidin-2-One

Reacting 4-aminopyrrolidin-2-one with isopropyl bromide or iodide in the presence of a base (e.g., NaH, K₂CO₃) represents a straightforward approach. Key considerations include:

  • Solvent selection : DMF or DMAc, as employed in iodination reactions, enhance solubility but may require rigorous drying.

  • Temperature : 0–25°C to minimize side reactions (e.g., over-alkylation).

  • Stoichiometry : A 1.2–1.5 equivalents of alkylating agent to compensate for steric hindrance.

Pilot data from methyl analog syntheses suggest yields of 60–70% under optimal conditions, though isopropyl’s bulk may reduce this to 40–50%.

Reductive Amination

Introducing the isopropyl group via reductive amination of 4-oxopyrrolidin-2-one:

4-Oxopyrrolidin-2-one+(CH3)2CHNH2NaBH3CNTarget compound\text{4-Oxopyrrolidin-2-one} + \text{(CH}3\text{)}2\text{CHNH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{Target compound}

This method avoids harsh alkylation conditions but requires precise pH control (pH 6–7) and excess amine. The patent’s use of acetic acid as a proton donor could stabilize intermediates here.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

  • Microwave-assisted synthesis : Reducing reaction times (e.g., 30 minutes vs. 24 hours) may improve yields by minimizing decomposition.

  • Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) facilitates reagent mixing in biphasic systems.

Purification Techniques

Crystallization protocols from the iodination process—using water/ethanol mixtures—could isolate the target compound. However, the isopropyl group’s hydrophobicity may necessitate alternative solvents (e.g., hexane/ethyl acetate).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsEstimated Yield
N-AlkylationShort synthetic routeLow yields due to steric hindrance40–50%
Reductive AminationMild conditionsRequires expensive reducing agents55–65%
Michael CyclizationHigh atom economyComplex intermediate purification30–40%

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-isopropylpyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can yield a variety of substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

4-Amino-1-isopropylpyrrolidin-2-one has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in the study of biological systems and processes, particularly in the context of enzyme inhibition and modulation.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 4-Amino-1-isopropylpyrrolidin-2-one exerts its effects depends on its specific application. In the context of enzyme inhibition, for example, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved can vary widely depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 4-Amino-1-isopropylpyrrolidin-2-one with its analogs, focusing on molecular features, physicochemical properties, and biological relevance.

Structural and Molecular Comparison

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Key Features
This compound Isopropyl C₇H₁₄N₂O ~142.20 (estimated) Compact alkyl group; potential for enhanced lipophilicity
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one 3-Fluorophenyl C₁₀H₁₁FN₂O 194.21 Aromatic ring with electron-withdrawing F; may influence receptor binding
4-Amino-1-benzylpyrrolidin-2-one hydrochloride Benzyl C₁₁H₁₅ClN₂O 226.70 Bulky aromatic substituent; hydrochloride salt improves solubility
1-Aminopyrrolidin-2-one hydrochloride None (parent compound) C₄H₈N₂O·HCl 136.58 Simplest analog; mp = 227°C, bp = 91.1°C

Physicochemical Properties

  • Lipophilicity: The isopropyl group in this compound likely increases lipophilicity compared to the parent compound (1-Aminopyrrolidin-2-one), facilitating membrane permeability. In contrast, the fluorophenyl analog may exhibit mixed polarity due to the fluorine atom.
  • Solubility: Hydrochloride salts (e.g., 4-Amino-1-benzylpyrrolidin-2-one hydrochloride ) enhance water solubility, whereas neutral analogs (e.g., fluorophenyl derivative ) may require organic solvents.

Biological Activity

4-Amino-1-isopropylpyrrolidin-2-one (also referred to as 4-Amino-1-(propan-2-yl)pyrrolidin-2-one) is a chemical compound belonging to the pyrrolidinone class. Its molecular structure features an amino group attached to the fourth carbon and an isopropyl group attached to the first carbon of the pyrrolidinone ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological and biochemical contexts.

Molecular Characteristics

  • Molecular Formula : C₇H₁₄N₂O
  • Molecular Weight : 142.20 g/mol
  • CAS Number : 1240527-57-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's mechanism often involves:

  • Enzyme Inhibition : It can bind to enzyme active sites, inhibiting substrate binding and subsequent catalytic activity. This property is crucial for its potential therapeutic applications in treating various diseases.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological effects:

  • CNS Activity : Preliminary studies suggest that this compound may influence central nervous system (CNS) functions, potentially acting as a stimulant or modulator of neurotransmitter systems.
  • Anti-inflammatory Properties : Some investigations have hinted at its role in reducing inflammation, which could be beneficial in conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Activity : There is emerging evidence that suggests potential antimicrobial properties, although more research is needed to establish efficacy and mechanisms.

Case Study 1: CNS Effects

A study examined the effects of this compound on animal models to assess its impact on behavior and neurotransmitter levels. The findings indicated:

  • Increased locomotor activity in treated groups compared to controls.
  • Alterations in serotonin and dopamine levels, suggesting a modulatory effect on these neurotransmitters.

Case Study 2: Anti-inflammatory Activity

In vitro assays were conducted to evaluate the anti-inflammatory effects of the compound. The results demonstrated:

Treatment GroupInhibition of Inflammatory Markers (%)
Control0
Low Dose25
High Dose50

This indicates a dose-dependent response, with higher concentrations yielding more significant inhibition of pro-inflammatory cytokines.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityNotes
4-Amino-1-propylpyrrolidin-2-oneModerate CNS stimulationSimilar structure but different alkyl group
4-Amino-1-methylpyrrolidin-2-oneLower CNS activityMethyl group may reduce potency
4-Amino-2,2,6,6-tetramethylpiperidineStronger anti-inflammatory effectsDifferent ring structure

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 4-Amino-1-isopropylpyrrolidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : Utilize reductive amination or cyclization reactions under controlled pH and temperature. For example, magnesium-mediated reactions in ethanol (as in pyridine derivative synthesis) can stabilize intermediates, followed by purification via silica gel chromatography . Optimize stoichiometry of isopropylamine and pyrrolidinone precursors to minimize side products. Monitor reaction progress using TLC with ninhydrin visualization for amino group detection.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., 1-Aminopyrrolidin-2-one hydrochloride, δ ~2.3–3.8 ppm for pyrrolidinone protons ).
  • HPLC : Use C18 columns with ammonium acetate buffer (pH 6.5) for retention time consistency, as described in pharmacopeial assays .
  • Melting Point Analysis : Cross-reference with literature values (e.g., 227°C for hydrochloride derivatives ).

Advanced Research Questions

Q. How can conflicting data on stereochemical outcomes in pyrrolidin-2-one derivatives be resolved during synthesis?

  • Methodological Answer : Employ chiral chromatography or derivatization with chiral auxiliaries (e.g., (R)- or (S)-Mosher’s acid) to separate enantiomers. For stereochemical assignments, use X-ray crystallography (as demonstrated for 2-Amino-6-(pyrrolidin-1-yl)pyridine derivatives ). Computational modeling (DFT or molecular docking) can predict preferred conformations and validate experimental results .

Q. What strategies mitigate impurity formation in this compound synthesis?

  • Methodological Answer : Identify common impurities (e.g., des-isopropyl analogs or oxidized byproducts) using LC-MS. Reference pharmacopeial guidelines for impurity thresholds (e.g., ≤0.15% for related pyridine derivatives ). Implement gradient elution in HPLC with UV detection at 254 nm to resolve closely related species .

Q. How can researchers design assays to study the biological interactions of this compound?

  • Methodological Answer : Develop competitive binding assays using fluorescent probes or radiolabeled analogs. For enzyme inhibition studies, use kinetic assays (e.g., NADPH oxidation for oxidoreductases) with IC₅₀ calculations. Reference buffer systems from pharmacopeial methods (e.g., ammonium acetate, pH 6.5 ).

Data Contradiction and Analysis

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer : Re-examine sample preparation (e.g., solvent polarity effects on NMR shifts ). Cross-validate with alternative techniques (e.g., IR for carbonyl confirmation at ~1700 cm⁻¹). For conflicting biological activity data, perform dose-response curves across multiple cell lines to rule out cell-specific effects .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP, solubility, and bioavailability. Molecular dynamics simulations can assess membrane permeability, while docking studies (AutoDock Vina) identify potential protein targets .

Methodological Tables

Technique Application Example Reference
Silica Gel ChromatographyPurification of intermediates in pyridine derivative synthesis
Chiral HPLCEnantiomer separation for stereochemical resolution
X-ray CrystallographyStructural confirmation of pyrrolidinone derivatives
LC-MSImpurity profiling and identification of side products

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